molecular formula C24H15Cl2N5O4S4 B13342362 N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide

N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide

Cat. No.: B13342362
M. Wt: 636.6 g/mol
InChI Key: PRBNTMWMUWVONG-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include nucleophilic substitution, amide bond formation, and thiolation reactions. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide: shares structural similarities with other aromatic thiazole derivatives and nitrobenzene compounds.

Uniqueness

  • The unique combination of functional groups and aromatic rings in this compound distinguishes it from other similar compounds. Its specific chemical properties and reactivity make it a valuable compound for various research applications.

Biological Activity

N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its intricate structure comprising multiple aromatic rings and functional groups. Its molecular formula is C24H15Cl2N5O4S4C_{24}H_{15}Cl_2N_5O_4S_4, with a molecular weight of 636.6 g/mol. The IUPAC name is N-[2-[2-(2,6-dichloroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide. The compound's structure suggests potential interactions with various biological targets.

Property Value
Molecular FormulaC24H15Cl2N5O4S4
Molecular Weight636.6 g/mol
IUPAC NameN-[2-[2-(2,6-dichloroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
InChIInChI=1S/C24H15Cl2N5O4S4/c25...

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution and amide bond formation. Common solvents such as dimethylformamide (DMF) and catalysts like triethylamine are used to facilitate these reactions. The industrial production may utilize automated reactors for high yield and purity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing benzothiazole moieties have shown cytotoxic effects against various tumor cell lines. A study demonstrated that certain benzothiazole derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating their potential as chemotherapeutic agents .

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. It has been suggested that the compound may inhibit key kinases involved in cancer progression or modulate apoptotic pathways .

Other Biological Activities

In addition to anticancer properties, this compound has been investigated for:

  • Antimicrobial Activity : Some studies have reported antibacterial and antifungal activities against various pathogens.
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation in preclinical models.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease states .

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzothiazole derivatives:

  • Cytotoxicity Against Tumor Cells : A series of benzothiazole-sulfonamide hybrids were tested for their cytotoxic effects on human cancer cell lines, showing promising results with selective toxicity .
  • Inhibition of Kinase Activity : Research demonstrated that certain derivatives could effectively inhibit MEK1/2 kinases in leukemia cells, leading to reduced cell proliferation .
  • Antioxidant Properties : Some synthesized compounds displayed significant antioxidant activity, which may contribute to their therapeutic effects in neurodegenerative diseases .

Properties

Molecular Formula

C24H15Cl2N5O4S4

Molecular Weight

636.6 g/mol

IUPAC Name

N-[2-[2-(2,6-dichloroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H15Cl2N5O4S4/c25-14-2-1-3-15(26)22(14)30-21(33)11-37-23-28-16-6-4-12(8-18(16)38-23)27-20(32)10-36-24-29-17-7-5-13(31(34)35)9-19(17)39-24/h1-9H,10-11H2,(H,27,32)(H,30,33)

InChI Key

PRBNTMWMUWVONG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-])Cl

Origin of Product

United States

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